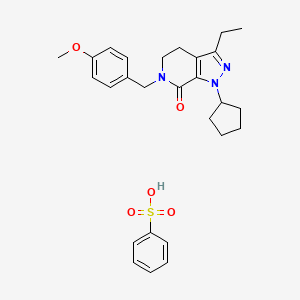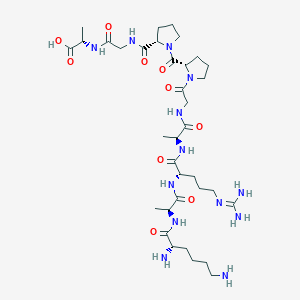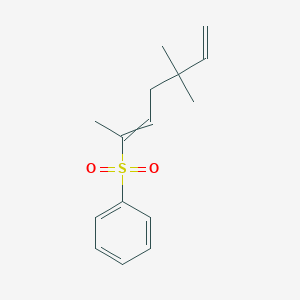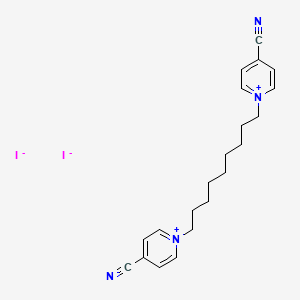
Manganese, chloro(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese, chloro(4-methoxyphenyl)- is a chemical compound that features manganese coordinated to a chloro and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese, chloro(4-methoxyphenyl)- typically involves the reaction of manganese salts with 4-methoxyphenyl chloride under controlled conditions. One common method involves the use of manganese(II) chloride and 4-methoxyphenyl magnesium bromide in a Grignard reaction, followed by chlorination to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese(II) species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Manganese oxides and 4-methoxybenzoic acid.
Reduction: Manganese(II) chloride and 4-methoxyphenylmethane.
Substitution: Various substituted 4-methoxyphenyl derivatives.
Applications De Recherche Scientifique
Manganese, chloro(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which manganese, chloro(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel, chloro(4-methoxyphenyl)-: Similar structure but with nickel instead of manganese.
Copper, chloro(4-methoxyphenyl)-: Copper-based analog with different catalytic properties.
Iron, chloro(4-methoxyphenyl)-: Iron-based compound with distinct redox behavior.
Uniqueness
Manganese, chloro(4-methoxyphenyl)- is unique due to its specific coordination chemistry and reactivity.
Propriétés
Numéro CAS |
192887-50-6 |
|---|---|
Formule moléculaire |
C7H7ClMnO |
Poids moléculaire |
197.52 g/mol |
Nom IUPAC |
chloromanganese(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Mn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FALSIYLTTYAFGO-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=[C-]C=C1.Cl[Mn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
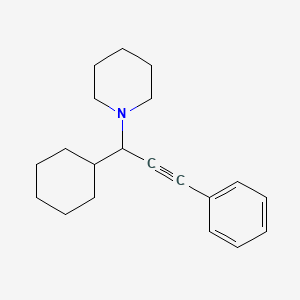
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)

-](/img/structure/B12579212.png)
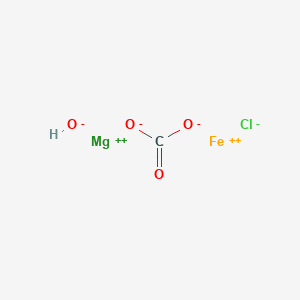
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
